[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride
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Overview
Description
[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is a specialized chemical compound characterized by its unique structure, which includes a cyclopropyl ring with a difluoromethyl group and a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopropylmethanol as the starting material.
Halogenation: The cyclopropylmethanol undergoes halogenation to introduce the difluoromethyl group.
Sulfonylation: The resulting difluoromethylcyclopropyl compound is then treated with chlorosulfonic acid to introduce the methanesulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to modify biomolecules or as a tool in molecular biology research.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamides or esters. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used.
Comparison with Similar Compounds
[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is unique due to its specific structural features. Similar compounds include:
[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride: This isomer has a different spatial arrangement, leading to different reactivity and properties.
[(1S,2S)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride: Another stereoisomer with distinct chemical behavior.
Cyclopropylmethanesulfonyl chloride: A related compound without the difluoromethyl group, resulting in different reactivity patterns.
Properties
IUPAC Name |
[(1S,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAIHMKNANPNDK-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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